Pimelic Diphenylamide 106

Description

Properties

IUPAC Name |

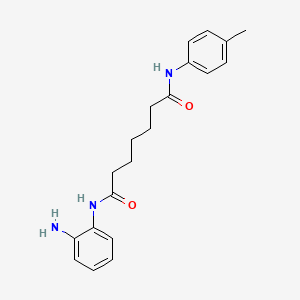

N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581754 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937039-45-7 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pimelic Diphenylamide 106: A Potent Class I Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic Diphenylamide 106, also known as TC-H 106, is a synthetic small molecule that has garnered significant attention in the field of epigenetics and drug discovery. It is a potent, slow, and tight-binding inhibitor of Class I histone deacetylases (HDACs), with a notable preference for HDAC3. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its evaluation and relevant signaling pathway diagrams are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically identified as N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide. Its structure features a seven-carbon pimelic acid backbone linking a 2-aminophenyl group and a p-tolyl group through amide bonds.

| Identifier | Value |

| IUPAC Name | N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide[1] |

| Synonyms | TC-H 106, RGFA-8, Compound 106[2][3][4] |

| CAS Number | 937039-45-7[1][5][6] |

| Molecular Formula | C₂₀H₂₅N₃O₂[1][6] |

| Molecular Weight | 339.43 g/mol [6] |

| SMILES | Cc1ccc(NC(=O)CCCCCC(=O)Nc2ccccc2N)cc1[4] |

| InChI | 1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25)[4] |

Mechanism of Action

This compound is a selective inhibitor of Class I histone deacetylases (HDACs), which are a family of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone proteins. By inhibiting these enzymes, this compound leads to an increase in histone acetylation, a state generally associated with a more open chromatin structure and enhanced gene transcription.

Notably, it exhibits a slow, tight-binding inhibition mechanism, particularly for HDAC3, which results in a prolonged duration of action even after the compound is removed.[7] This sustained target engagement distinguishes it from other HDAC inhibitors like the fast-on/fast-off hydroxamates.[7] this compound shows no significant activity against Class II HDACs.[2][3][8]

The inhibition of HDACs by this compound leads to the hyperacetylation of histones, which can reactivate the expression of silenced genes. This mechanism is of therapeutic interest in various diseases, including neurodegenerative disorders like Friedreich's ataxia and Huntington's disease, as well as in some cancers.[8]

Quantitative Data

The inhibitory activity of this compound against Class I HDACs has been quantified through various in vitro assays. The following tables summarize the reported IC₅₀ and Kᵢ values.

Table 1: IC₅₀ Values of this compound against Class I HDACs

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 150[2][3][7] |

| HDAC2 | 760[2][3][7] |

| HDAC3 | 370[2][3][7] |

| HDAC8 | 5000 (after 3-h preincubation)[7] |

Table 2: Kᵢ Values of this compound against Class I HDACs

| HDAC Isoform | Kᵢ (nM) |

| HDAC1 | 148[5] |

| HDAC2 | ~102[5] |

| HDAC3 | 14[5] |

Experimental Protocols

Synthesis of this compound

In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against recombinant HDAC enzymes.

References

- 1. mlabsciences.com [mlabsciences.com]

- 2. Pimelic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound is a slow, tight-binding inhibitor of class I histone deacetylases PMID: 18953021 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. Pimelic acid 98 111-16-0 [sigmaaldrich.com]

- 7. US2826609A - Process for the manufacture of pimelic acid - Google Patents [patents.google.com]

- 8. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

Pimelic Diphenylamide 106: A Technical Guide to a Class I-Specific Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic Diphenylamide 106 is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs). Characterized by its slow, tight-binding inhibitory mechanism, this benzamide-containing compound has emerged as a valuable tool for studying the biological roles of HDACs and as a potential therapeutic agent for a range of diseases, most notably neurodegenerative disorders such as Friedreich's ataxia and Huntington's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. The 18 known human HDACs are grouped into four classes based on their homology to yeast HDACs. Class I HDACs (HDAC1, 2, 3, and 8) are of particular interest due to their involvement in a variety of cellular processes and their dysregulation in numerous diseases, including cancer and neurological disorders.

This compound belongs to a family of benzamide-type HDAC inhibitors that exhibit selectivity for class I HDACs.[1] Unlike hydroxamate-based inhibitors such as suberoylanilide hydroxamic acid (SAHA), which demonstrate broad-spectrum HDAC inhibition and a fast-on/fast-off binding mechanism, this compound displays a unique slow, tight-binding kinetic profile.[2][3] This property results in a prolonged duration of action and may contribute to its distinct pharmacological effects and potentially lower toxicity.[2]

Mechanism of Action

This compound functions as a slow, tight-binding inhibitor of class I HDACs, with no significant activity against class II HDACs.[1][2] Its inhibitory mechanism involves a time-dependent interaction with the enzyme, leading to a progressively stronger inhibition.[2] This is in contrast to the rapid equilibrium of binding seen with many other HDAC inhibitors.

The compound exhibits a preference for HDAC3, with a reported inhibitory constant (Ki) of approximately 14 nM, which is about 15 times lower than its Ki for HDAC1.[1][2] The inhibition of HDACs 1, 2, and 3 by this compound occurs through different mechanisms, highlighting the nuanced interactions between this inhibitor and its targets.[1] The slow dissociation from the enzyme-inhibitor complex results in a sustained hyperacetylation of histones within cells, even after the removal of the compound from the culture medium.[4]

dot

Caption: Mechanism of action of this compound.

Quantitative Inhibitory Data

The inhibitory activity of this compound against class I HDACs has been quantified through various in vitro assays. The following tables summarize the key inhibitory parameters.

Table 1: IC50 Values of this compound against Class I HDACs

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 150 |

| HDAC2 | 760 |

| HDAC3 | 370 |

Data sourced from multiple references.[4][5][6][7]

Table 2: Inhibitory Constants (Ki) of this compound

| HDAC Isoform | Ki (nM) |

| HDAC1 | 148 |

| HDAC2 | 102 |

| HDAC3 | 14 |

Data sourced from multiple references.[1][3][8]

Table 3: In Vivo Efficacy in a Mouse Model of Friedreich's Ataxia

| Animal Model | Compound | Dosage and Administration | Outcome |

| KI/KI mice | 106 | 150 mg/kg, s.c., once daily for 3 days | Increased histone acetylation and restored frataxin levels.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro HDAC Inhibition Assay

This protocol is adapted from the methods described by Chou et al. (2008).[4]

Objective: To determine the IC50 value of this compound against recombinant human class I HDACs.

Materials:

-

Recombinant human HDAC1, HDAC2, HDAC3/N-CoR2 (BPS Bioscience)

-

This compound (dissolved in DMSO)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, Enzo Life Sciences)

-

Developer solution (e.g., containing trypsin and a fluorescence releasing agent)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add the recombinant HDAC enzyme to each well. For HDAC3, the co-repressor protein N-CoR2 should be co-expressed or added to the reaction for optimal activity.[4]

-

Add the diluted this compound to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a specified period (e.g., 1-3 hours) at 37°C to allow for the slow, tight-binding interaction.[2][4]

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: In Vitro HDAC Inhibition Assay Workflow.

Cell Culture and Treatment for Histone Acetylation Analysis

This protocol is based on methodologies used in studies investigating the cellular effects of this compound.[4]

Objective: To treat cultured cells with this compound and prepare lysates for subsequent analysis of histone acetylation.

Materials:

-

Cell line of interest (e.g., lymphoblastoid cell line from a Friedreich ataxia patient)[4]

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 10 mM HEPES)[1][4]

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scrapers

Procedure:

-

Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.

-

Treat the cells with the desired concentration of this compound (e.g., 2 µM) for a specified duration (e.g., 24 hours).[1][4] Include a vehicle control (DMSO).

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

To harvest the cells, add ice-cold cell lysis buffer to the culture vessel and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total cell protein.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

The lysates are now ready for downstream applications such as Western blotting.

Western Blotting for Histone Acetylation

This protocol outlines the general steps for detecting changes in histone acetylation following treatment with this compound.

Objective: To assess the levels of acetylated histones (e.g., acetyl-Histone H3) in cells treated with this compound.

Materials:

-

Cell lysates prepared as described in Protocol 4.2

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-acetyl-Histone H3, rabbit anti-total Histone H3)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated histone H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control protein.

dot

Caption: Western Blotting Workflow for Histone Acetylation.

Conclusion

This compound is a well-characterized, selective inhibitor of class I HDACs with a distinct slow, tight-binding mechanism of action. Its ability to induce sustained histone hyperacetylation makes it a valuable research tool for elucidating the roles of class I HDACs in various biological processes. Furthermore, its efficacy in preclinical models of neurodegenerative diseases suggests its potential as a therapeutic lead compound. The data and protocols presented in this guide are intended to facilitate further research and development efforts centered on this promising molecule. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to standard laboratory safety practices.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | HDAC | TargetMol [targetmol.com]

- 8. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Discovery and Synthesis of Pimelic Diphenylamide 106

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a potent and selective inhibitor of class I histone deacetylases (HDACs). Its unique slow-on/slow-off, tight-binding inhibitory mechanism distinguishes it from other classes of HDAC inhibitors, such as hydroxamates. This compound has demonstrated significant potential in preclinical models of neurodegenerative and neuropsychiatric disorders, including Friedreich's ataxia, Huntington's disease, and attention deficit hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key biological data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Discovery and Rationale

This compound emerged from research focused on identifying novel, non-toxic benzamide-type HDAC inhibitors.[1][2] This class of compounds was explored as an alternative to hydroxamate-based inhibitors, with the goal of achieving improved pharmacological profiles and reduced toxicity.[2] The discovery of this compound and its analogs was driven by the therapeutic potential of HDAC inhibition in various diseases, particularly those with an epigenetic basis.[3][4]

Synthesis of this compound

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of Pimeloyl Chloride

Pimeloyl chloride can be synthesized from pimelic acid by reaction with thionyl chloride.[1]

-

Materials: Pimelic acid, thionyl chloride, anhydrous toluene (or other suitable inert solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pimelic acid in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude pimeloyl chloride can be purified by vacuum distillation.

-

Step 2: Sequential Amide Coupling

The synthesis of the asymmetric N¹,N⁷-disubstituted pimelamide would likely involve a sequential addition of the two different amine nucleophiles to pimeloyl chloride to control the product formation.

-

Materials: Pimeloyl chloride, o-phenylenediamine, p-toluidine, a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve pimeloyl chloride in the anhydrous solvent and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of one equivalent of the first amine (e.g., p-toluidine) and one equivalent of the non-nucleophilic base in the same solvent.

-

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the formation of the mono-acylated intermediate is complete, cool the reaction mixture back to 0°C.

-

Slowly add a solution of one equivalent of the second amine (o-phenylenediamine) and one equivalent of the non-nucleophilic base.

-

Allow the reaction to stir at room temperature until completion as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic species.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the final product, N¹-(2-aminophenyl)-N⁷-p-tolylheptanediamide.

-

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of class I HDACs, which include HDAC1, HDAC2, and HDAC3.[1][2][5] It exhibits no significant activity against class II HDACs.[1][2][5] A key feature of this inhibitor is its slow, tight-binding kinetics, which results in a prolonged duration of action compared to fast-on/fast-off inhibitors like the hydroxamate SAHA.[2][5] This prolonged target engagement leads to sustained hyperacetylation of histones.[5]

The inhibitory activity of this compound shows a preference for HDAC3.[1][2][4] The inhibition of HDACs leads to an increase in the acetylation of histone proteins, which in turn relaxes the chromatin structure and allows for the transcription of genes that may be silenced in disease states.

Signaling Pathway: HDAC Inhibition and Gene Activation

The primary mechanism of action of this compound is the inhibition of class I HDAC enzymes. This leads to an increase in histone acetylation, which promotes a more open chromatin state (euchromatin) and facilitates the binding of transcription factors, ultimately leading to the expression of target genes.

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound against class I HDACs has been quantified in several studies. The IC₅₀ and Kᵢ values are summarized below. It is important to note that due to the slow-binding nature of this inhibitor, the IC₅₀ values can be influenced by the pre-incubation time of the enzyme and inhibitor.[4][5]

Table 1: Inhibitory Activity of this compound against Class I HDACs

| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| HDAC1 | 150 | 148 | [4][5][6] |

| HDAC2 | 760 | ~102 | [4][5][6] |

| HDAC3 | 370 | 14 | [4][5][6] |

IC₅₀ values were determined after a pre-incubation period to allow for equilibrium binding.

Key Experimental Protocols

HDAC Inhibition Assay

This protocol is representative of a fluorogenic assay used to determine the inhibitory activity of compounds against HDAC enzymes.

-

Materials: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorogenic HDAC substrate (e.g., Fluor de Lys®); assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂); developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent); this compound; 96-well black microplates.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the wells of a 96-well plate, add the HDAC enzyme and the various concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified period (e.g., 1-3 hours) at 37°C to allow for slow-binding kinetics.[5]

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Histone Acetylation Assay (Western Blot)

This protocol describes the detection of changes in histone acetylation in cells treated with this compound.

-

Materials: Cell line (e.g., lymphoblastoid cells); cell culture medium; this compound; lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors; protein quantification assay (e.g., BCA assay); SDS-PAGE gels; PVDF membrane; primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and total histones (as a loading control); HRP-conjugated secondary antibodies; chemiluminescent substrate.

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[6]

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone as a loading control.

-

Quantify the band intensities to determine the relative change in histone acetylation.

-

Experimental and Drug Discovery Workflow

The discovery and preclinical development of an HDAC inhibitor like this compound typically follows a structured workflow.

Caption: A typical workflow for HDAC inhibitor discovery.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate. Its distinct slow, tight-binding inhibition of class I HDACs, particularly HDAC3, offers a unique pharmacological profile that may translate into improved efficacy and safety in the treatment of various disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the potential of this and related compounds.

References

- 1. Pimeloyl chloride - Wikipedia [en.wikipedia.org]

- 2. Pimeloyl chloride 98 142-79-0 [sigmaaldrich.com]

- 3. journals.plos.org [journals.plos.org]

- 4. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction - Google Patents [patents.google.com]

- 5. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Pimelic Diphenylamide 106: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a synthetic small molecule that has garnered significant interest in the field of epigenetics and drug discovery. It is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[1] By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of certain genes.[2] This mechanism of action has made it a valuable tool for studying the role of HDACs in various biological processes and a potential therapeutic agent for diseases such as Friedreich's ataxia and certain cancers.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and related experimental workflows.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | [5] |

| Synonyms | TC-H 106, RGFA-8, Histone Deacetylase Inhibitor VII | [6][7] |

| CAS Number | 937039-45-7 | [7] |

| Molecular Formula | C₂₀H₂₅N₃O₂ | [7] |

| Molecular Weight | 339.43 g/mol | [7] |

| Appearance | White to beige powder | |

| Solubility | DMSO: ≥15 mg/mLEthanol: Soluble to 50 mMWater: Insoluble[2] | |

| Purity | ≥98% (HPLC) | |

| Storage | 2-8°C | |

| Computed LogP | 2.8 | [5] |

Biological Activity

This compound is a slow, tight-binding inhibitor of class I HDACs. Its inhibitory activity is most potent against HDAC3. Unlike broad-spectrum HDAC inhibitors, it demonstrates no significant activity against class II HDACs.[1]

| Target | IC₅₀ | Kᵢ | Source |

| HDAC1 | 150 nM | 148 nM | [2] |

| HDAC2 | 760 nM | ~102 nM | [2][6] |

| HDAC3 | 370 nM | ~14 nM | [6] |

| HDAC8 | 5000 nM | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point of a solid crystalline substance.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (1 mm internal diameter)

-

Thermometer or digital temperature probe

-

Sample of this compound, finely powdered

Procedure:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.

-

Mixed Melting Point (for identity confirmation): To confirm the identity of the substance, a small amount is mixed with a known standard. If there is no depression in the melting point of the mixture, the two substances are likely identical.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached, and the concentration of the dissolved solute is then measured.

Materials:

-

This compound

-

Aqueous buffer solutions of various pH values (e.g., pH 4.5, 6.8, 7.4)

-

Orbital shaker or other suitable agitation device

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Vials and filters

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired aqueous buffer.

-

Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visually confirmed.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the excess solid to sediment. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clarified supernatant is determined using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

In Vitro HDAC Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific HDAC enzyme.

Principle: The enzymatic activity of a recombinant HDAC is measured in the presence and absence of the inhibitor. The amount of product formed is quantified, typically using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Developer solution

-

This compound (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: The HDAC enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-180 minutes) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic HDAC substrate.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Development: The reaction is stopped, and the developer solution is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model | PLOS One [journals.plos.org]

- 4. Chemical probes identify a role for histone deacetylase 3 in Friedreich’s ataxia gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H25N3O2 | CID 16070100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | HDAC | TargetMol [targetmol.com]

- 7. scbt.com [scbt.com]

The Role of Pimelic Diphenylamide 106 in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic diphenylamide 106, also known as TC-H 106 or RGFA-8, is a synthetic small molecule that has garnered significant interest for its potential therapeutic applications in a range of diseases, most notably neurodegenerative disorders such as Friedreich's ataxia and Huntington's disease. Its mechanism of action is rooted in the epigenetic modulation of gene expression through the inhibition of class I histone deacetylases (HDACs). This technical guide provides an in-depth overview of the core functions of this compound, focusing on its role in gene regulation, its biochemical activity, and the experimental methodologies used to characterize its effects.

Introduction: The Epigenetic Landscape and HDAC Inhibition

Gene expression is intricately regulated by the dynamic process of chromatin remodeling, where the acetylation and deacetylation of histone proteins play a pivotal role. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that control the acetylation status of lysine residues on histone tails. Increased histone acetylation is generally associated with a more relaxed chromatin structure, facilitating gene transcription, while deacetylation leads to chromatin condensation and gene silencing[1].

HDACs are a family of enzymes classified into four main classes. Class I HDACs (HDAC1, 2, 3, and 8) are of particular interest as therapeutic targets due to their ubiquitous expression and critical roles in cellular processes. This compound is a member of the benzamide class of HDAC inhibitors and exhibits specificity for class I HDACs[2][3].

Mechanism of Action of this compound

This compound is characterized as a slow, tight-binding inhibitor of class I HDACs[2][3][4][5][6]. Unlike hydroxamate-based HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA), which exhibit a fast-on/fast-off binding mechanism, this compound progressively binds to HDACs and remains bound even after its removal from the surrounding environment[6][7]. This "slow-on/slow-off" kinetic profile leads to a sustained period of histone hyperacetylation[1][6].

The inhibitory activity of this compound is selective for class I HDACs, with no significant activity against class II HDACs[2][4][5]. It demonstrates a preference for HDAC3, with a lower inhibition constant (Ki) for this isoform compared to HDAC1 and HDAC2[2][3]. This preferential inhibition of specific HDAC isoforms may contribute to its distinct pharmacological profile and potentially reduced toxicity compared to pan-HDAC inhibitors[7][8].

Signaling Pathway of HDAC Inhibition by this compound

Caption: Mechanism of this compound in gene regulation.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against class I HDACs has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that define its efficacy. It is important to note that the IC50 values can be influenced by the preincubation time of the inhibitor with the enzyme, a characteristic of its slow-binding nature[3][7].

| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Class II HDACs (4, 5, 7) | Reference |

| IC50 | 150 nM | 760 nM | 370 nM | 5,000 nM | > 180 µM | [3][4][5][7] |

| Ki | ~218 nM (148 nM in one study) | ~102 nM | ~14 nM | Not Reported | Not Applicable | [3][6][8] |

Role in Upregulating Specific Genes

The primary therapeutic potential of this compound stems from its ability to reactivate the expression of silenced genes.

Friedreich's Ataxia and Frataxin (FXN) Gene Upregulation

Friedreich's ataxia is a neurodegenerative disease caused by the silencing of the frataxin (FXN) gene due to a GAA trinucleotide repeat expansion in the first intron. Pimelic diphenylamides, including compound 106, have been shown to upregulate FXN gene expression in cellular and mouse models of the disease[1][3][8][9]. This effect is attributed to the inhibition of HDACs, leading to increased histone acetylation at the FXN gene locus and a more open chromatin state conducive to transcription[1][9]. Notably, more potent hydroxamate-based HDAC inhibitors like SAHA and TSA were found to be inactive in upregulating frataxin, highlighting the unique properties of the pimelic diphenylamide class[1][3].

Neuropsychiatric Diseases and VMAT2 Expression

This compound has also been shown to induce the expression of the vesicular monoamine transporter 2 (VMAT2) gene[4]. VMAT2 is crucial for the packaging of neurotransmitters like dopamine into synaptic vesicles. By increasing VMAT2 expression, this compound can modulate dopamine concentrations and protect dopaminergic cells, suggesting its potential use in neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD)[4].

Experimental Protocols

The characterization of this compound's activity involves a range of standard and specialized molecular and cellular biology techniques.

HDAC Activity Assays

-

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against specific HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, etc.) are used.

-

The enzyme is preincubated with varying concentrations of this compound for a defined period (e.g., 1-3 hours) to allow for slow binding[3].

-

A fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore) is added to the reaction.

-

HDAC activity leads to the deacetylation of the substrate, which is then cleaved by a developer, releasing the fluorophore.

-

The fluorescence is measured over time using a plate reader.

-

The rate of the reaction is calculated, and the data are plotted against the inhibitor concentration to determine the IC50 value. Ki values are determined using progression methods to account for the slow-binding kinetics[8].

-

Cell Culture and Treatment

-

Objective: To assess the effects of this compound on histone acetylation and gene expression in a cellular context.

-

Methodology:

-

Relevant cell lines (e.g., lymphocytes from Friedreich's ataxia patients, SH-SY5Y neuroblastoma cells) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media[6].

-

Cells are treated with a range of concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours)[4][6].

-

For washout experiments to study the duration of effect, the inhibitor-containing medium is removed, cells are washed, and fresh medium without the inhibitor is added. Cells are then harvested at various time points post-washout[6].

-

Western Blotting for Histone Acetylation

-

Objective: To visualize and quantify the changes in global histone acetylation following treatment with this compound.

-

Methodology:

-

Histones are extracted from treated and untreated cells.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).

-

A loading control antibody (e.g., anti-total Histone H3) is used to ensure equal protein loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged. Densitometry is used for quantification.

-

Gene Expression Analysis (qRT-PCR)

-

Objective: To measure the changes in the mRNA levels of target genes (e.g., FXN, VMAT2) after treatment.

-

Methodology:

-

Total RNA is extracted from treated and untreated cells.

-

The quality and quantity of RNA are assessed.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the target gene and a reference gene (e.g., GAPDH).

-

The relative expression of the target gene is calculated using the ΔΔCt method.

-

Experimental Workflow

Caption: Workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a promising class of HDAC inhibitors with a distinct mechanism of action and a favorable selectivity profile. Its ability to upregulate specific genes implicated in neurodegenerative diseases underscores its therapeutic potential. The slow, tight-binding inhibition of class I HDACs, particularly HDAC3, leads to sustained epigenetic modifications and targeted gene activation.

Future research should continue to explore the full spectrum of genes regulated by this compound and its analogs. Further investigation into its pharmacokinetic and pharmacodynamic properties in vivo is crucial for its translation into clinical applications. The detailed understanding of its molecular interactions and cellular effects will pave the way for the development of novel and more specific epigenetic modulators for a variety of diseases.

References

- 1. journals.plos.org [journals.plos.org]

- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | HDAC | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]

The Slow, Tight-Binding Inhibition Kinetics of Pimelic Diphenylamide 106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic Diphenylamide 106 (PD106) is a synthetic small molecule that has garnered significant interest as a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. A distinguishing feature of PD106 is its slow, tight-binding inhibition kinetics, which results in a prolonged duration of action and sustained target engagement. This technical guide provides an in-depth analysis of the inhibitory profile of PD106, detailed experimental protocols for its characterization, and a summary of its kinetic parameters.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[1] Inhibition of HDACs can restore the expression of silenced tumor suppressor genes and other critical cellular regulators, making them attractive targets for therapeutic intervention. This compound belongs to the benzamide class of HDAC inhibitors and has demonstrated efficacy in preclinical models of Friedreich's ataxia and Huntington's disease.[2]

Unlike many hydroxamate-based HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA), which exhibit rapid on/off binding, PD106 is characterized as a slow, tight-binding inhibitor.[2][3] This kinetic profile suggests a multi-step binding mechanism and a prolonged residence time on the target enzyme, which may contribute to its unique biological activity and therapeutic potential.[4] This guide will delve into the specifics of PD106's interaction with its target enzymes and provide the necessary methodologies to study these interactions.

Quantitative Inhibition Data

The inhibitory activity of this compound against Class I HDACs has been quantified through the determination of both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These parameters provide a measure of the inhibitor's potency and affinity for its target enzymes.

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |

| IC50 (nM) | 150 | 760 | 370 | [5][6] |

| Ki (nM) | 148 (±36) | ~102 | 14 (±3) | [3][7] |

Table 1: Inhibitory Potency of this compound against Class I HDACs. The IC50 values were determined after a 1 to 3-hour pre-incubation of the enzyme and inhibitor.[3] The Ki values were determined using the progression method.[3]

The data clearly indicate that while PD106 inhibits all three Class I enzymes, it exhibits a notable preference for HDAC3, with a Ki value approximately 10-fold lower than that for HDAC1.[2][3] The time-dependent nature of the IC50 values, which decrease significantly with pre-incubation, is a hallmark of its slow-binding mechanism, particularly for HDAC3.[3]

| Parameter | 106:HDAC1 Complex | 106:HDAC3 Complex | Reference |

| Half-life (t½) | ~1.5 hours | ~6 hours | [8] |

Table 2: Dissociation Half-lives of PD106-HDAC Complexes. The longer half-life of the PD106:HDAC3 complex underscores its stable interaction and prolonged inhibition.[8]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of Class I HDACs, leading to an increase in histone acetylation and subsequent alterations in gene expression.

Caption: PD106 inhibits HDACs, increasing histone acetylation and gene expression.

The experimental workflow to characterize the slow, tight-binding inhibition kinetics of PD106 involves a series of in vitro and cell-based assays.

Caption: Workflow for characterizing PD106's inhibitory effects.

Detailed Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol is designed to determine the IC50 values of this compound against HDAC1, HDAC2, and HDAC3.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3/N-CoR2 complex

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of PD106 in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add the PD106 dilutions to the wells containing the enzyme. For slow-binding inhibitors, pre-incubate the enzyme and inhibitor for varying time points (e.g., 0, 15, 30, 60, 120, 180 minutes) at 37°C.[3]

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each PD106 concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Determination of Kinetic Constants (Ki, kon, koff) for Slow, Tight-Binding Inhibition

The "progression method" is utilized to determine the kinetic parameters for slow, tight-binding inhibitors like PD106.[3]

Procedure:

-

Follow the initial steps of the in vitro HDAC inhibition assay, using a range of PD106 concentrations.

-

After the addition of the substrate, immediately begin continuous monitoring of fluorescence increase over time.

-

The resulting progress curves will show an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor complex equilibrates.

-

Fit the progress curves to an equation that describes slow-binding inhibition to determine the apparent first-order rate constant for the onset of inhibition (k_obs) for each inhibitor concentration.

-

Plot k_obs versus the inhibitor concentration.

-

The resulting plot will be linear or hyperbolic depending on the specific two-step binding model.

-

Fit the data to the appropriate equation to determine the individual kinetic constants (kon, koff) and the overall inhibition constant (Ki).

Western Blot Analysis of Histone Acetylation

This protocol assesses the effect of PD106 on histone acetylation in a cellular context.

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of PD106 for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the specific acetylated histone.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the corresponding total histone to serve as a loading control.

-

Quantify the band intensities to determine the relative change in histone acetylation.

Conclusion

This compound is a potent, Class I-selective HDAC inhibitor with a distinct slow, tight-binding kinetic profile, particularly for HDAC3.[2][3] This prolonged and stable inhibition may offer therapeutic advantages over inhibitors with more rapid binding kinetics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of PD106 and similar compounds, aiding in the development of novel epigenetic-based therapies. The provided quantitative data and pathway diagrams serve as a valuable resource for understanding the intricate interactions of this promising therapeutic agent.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Fluorogenic HDAC1 deacetylation assay and inhibition [bio-protocol.org]

- 3. A simple method for determining kinetic constants of slow, tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Pimelic Diphenylamide 106: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inhibition of Class I histone deacetylases (HDACs). This document provides a comprehensive technical overview of its target selectivity, mechanism of action, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's biological activity.

Target Selectivity Profile

This compound is a selective inhibitor of Class I histone deacetylases, which include HDAC1, HDAC2, and HDAC3. It demonstrates negligible activity against Class II HDACs.[1][2][3][4][5] This selectivity is a key attribute, as the different classes of HDACs have distinct physiological roles, and isoform-selective inhibition is often desirable to minimize off-target effects.

The inhibitory activity of this compound is characterized by a "slow, tight-binding" mechanism.[1][2][3][4][5] This means that the inhibitor forms a long-lasting complex with the target enzyme, leading to a time-dependent increase in inhibitory potency. This is reflected in the experimental data where the IC50 values are observed to decrease with longer pre-incubation times of the compound with the enzyme before the addition of the substrate.

Quantitative Inhibition Data

The following tables summarize the in vitro inhibitory activity of this compound against Class I HDAC isoforms.

Table 1: IC50 Values for this compound

| Target | IC50 (nM) | Reference(s) |

| HDAC1 | 150 | [2][3][4] |

| HDAC2 | 760 | [2][3][4] |

| HDAC3 | 370 | [2][3][4] |

Table 2: Ki (Inhibition Constant) Values for this compound

| Target | Ki (nM) | Reference(s) |

| HDAC1 | 148 | [6] |

| HDAC2 | ~102 | [6] |

| HDAC3 | 14 | [5][6] |

Note: Ki values represent the intrinsic binding affinity of the inhibitor to the enzyme and are a more direct measure of potency than IC50 values, which can be influenced by experimental conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of histone deacetylation. By blocking the activity of Class I HDACs, it leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of specific genes.

Upregulation of Frataxin Gene Expression

One of the well-documented downstream effects of this compound is the upregulation of the frataxin (FXN) gene.[7][8] Reduced expression of frataxin is the underlying cause of Friedreich's ataxia, a neurodegenerative disease. By inhibiting HDACs, particularly HDAC3, this compound can reverse the epigenetic silencing of the FXN gene.[2]

Induction of Vesicular Monoamine Transporter 2 (VMAT2) Expression

This compound has also been shown to induce the expression of Vesicular Monoamine Transporter 2 (VMAT2).[3][9][10] VMAT2 is crucial for packaging monoamines, such as dopamine, into synaptic vesicles. Increased VMAT2 expression can protect dopaminergic neurons from cytotoxicity and modulate dopamine concentrations.[3][9][10]

Experimental Protocols

The characterization of this compound's target selectivity and mechanism of action relies on a series of well-established biochemical and cellular assays.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 and Ki values of this compound against purified HDAC enzymes.

Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

Materials:

-

Purified recombinant human HDAC1, HDAC2, HDAC3 enzymes

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer enzyme (e.g., Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Enzyme and Compound Pre-incubation: In the microplate, add the HDAC enzyme and the various concentrations of this compound. Incubate for a defined period (e.g., 1-3 hours) at 37°C to allow for the slow-binding interaction.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Reaction Development: After a set incubation time (e.g., 30 minutes) at 37°C, add the developer enzyme to stop the HDAC reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay is used to confirm the in-cell activity of this compound by measuring changes in histone acetylation levels.

Principle: Cells are treated with the compound, and then total histones are extracted. Western blotting is used to detect the levels of specific acetylated histone marks (e.g., acetyl-H3, acetyl-H4) using specific antibodies.

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis and Histone Extraction: Harvest the cells and lyse them to extract total cellular proteins, including histones.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against acetylated and total histones, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in histone acetylation, normalizing to the total histone levels.

Conclusion

This compound is a valuable research tool for studying the biological roles of Class I HDACs. Its selectivity and well-characterized mechanism of action make it a suitable probe for investigating the therapeutic potential of HDAC inhibition in various disease models, particularly those involving epigenetic dysregulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | HDAC | TargetMol [targetmol.com]

- 5. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC inihibitors correct frataxin... preview & related info | Mendeley [mendeley.com]

- 9. Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC-H 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC‐H 106 - PMC [pmc.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to Pimelic Diphenylamide 106: A Potent, Slow-Binding Inhibitor of Class I Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory action of Pimelic Diphenylamide 106 (also known as RGFA-8 or TC-H 106) on Histone Deacetylases (HDACs) 1, 2, and 3. This document collates critical quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding and application of this compound in research and drug development.

Core Mechanism of Action

This compound is a benzamide-type inhibitor that demonstrates high specificity for Class I HDACs, with no significant activity against Class II enzymes.[1][2][3][4] A key characteristic of this inhibitor is its slow, tight-binding nature, which results in a time-dependent increase in its inhibitory potency and a prolonged duration of action.[1][4][5] This kinetic profile distinguishes it from fast-on/fast-off inhibitors like the hydroxamate suberoylanilide hydroxamic acid (SAHA).[1][4] The inhibition of HDACs by this compound leads to the hyperacetylation of histone proteins, which in turn modulates gene expression.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against HDAC1, HDAC2, and HDAC3 has been quantified through the determination of half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). It is crucial to note that due to the slow-binding kinetics, the IC50 values are highly dependent on the pre-incubation time of the inhibitor with the enzyme.[1]

| Target | IC50 (nM) | Ki (nM) | Notes |

| HDAC1 | 150[1][2][3] | ~148-209[5] | The IC50 value is reported after a pre-incubation period. Without pre-incubation, the IC50 is significantly higher.[1] |

| HDAC2 | 760[1][2][3] | ~102 | Weaker inhibition compared to HDAC1 and HDAC3.[1] |

| HDAC3 | 370[1][2][3] | ~14 | Exhibits a preference for HDAC3, with a Ki value approximately 15 times lower than for HDAC1.[1][4] The IC50 value shows a significant decrease with longer pre-incubation times.[1] |

Signaling Pathway of HDAC Inhibition

The primary signaling consequence of HDAC inhibition by this compound is the alteration of chromatin structure and gene expression. By blocking the deacetylating activity of HDACs, the equilibrium shifts towards histone hyperacetylation, leading to a more open chromatin conformation and facilitating the transcription of target genes.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following section outlines a synthesized protocol for determining the inhibitory activity of this compound against HDAC1, HDAC2, and HDAC3 based on commonly employed methodologies.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is designed to measure the enzymatic activity of recombinant HDACs in the presence of an inhibitor.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin or Lys-C peptidase in assay buffer)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the desired concentration of recombinant HDAC enzyme to each well.

-

Add the serially diluted this compound to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 1 to 3 hours) at room temperature. This pre-incubation step is critical for slow-binding inhibitors.

-

-

Reaction Initiation:

-

Prepare the fluorogenic HDAC substrate solution in assay buffer.

-

Add the substrate solution to each well to initiate the enzymatic reaction.

-

-

Signal Development and Measurement:

-

Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate for a short period (e.g., 10-15 minutes) to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow for Kinetic Analysis

The slow, tight-binding nature of this compound necessitates specific experimental workflows to accurately characterize its kinetic parameters.

References

- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. researchgate.net [researchgate.net]

- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

Pimelic Diphenylamide 106 in Huntington's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pimelic Diphenylamide 106, a selective inhibitor of class I histone deacetylases (HDACs), and its application in preclinical studies of Huntington's disease (HD). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

Core Concepts: Targeting Transcriptional Dysregulation in Huntington's Disease

Huntington's disease is a neurodegenerative disorder characterized by transcriptional dysregulation, a process linked to the hypoacetylation of histones, which leads to a more condensed chromatin structure and repression of gene expression. This compound, a member of the benzamide class of HDAC inhibitors, offers a therapeutic strategy by targeting class I HDACs, thereby increasing histone acetylation and restoring the expression of genes essential for neuronal function and survival.[1][2]

Quantitative Data Summary

This compound is a slow, tight-binding inhibitor of class I HDACs, with a notable preference for HDAC3.[3][4] Its inhibitory activity has been quantified through various in vitro assays, and the key kinetic parameters are summarized below.

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |

| IC50 | 150 nM | 760 nM | 370 nM | [5][6] |

| Ki | ~219 nM | Not Reported | ~14 nM | [3] |

Table 1: Inhibitory Activity of this compound against Class I HDACs. IC50 and Ki values represent the concentration of the inhibitor required for 50% inhibition and the inhibition constant, respectively.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound and related compounds in the context of Huntington's disease research.

In Vitro HDAC Inhibition Assay

This protocol is adapted from studies determining the enzymatic activity and inhibition kinetics of HDAC inhibitors.[3]

Objective: To measure the inhibitory activity of this compound against purified HDAC enzymes.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme and the diluted inhibitor.

-

Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 60 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

Western Blot for Histone Acetylation

This protocol is a generalized procedure for assessing changes in histone acetylation in cells or tissues treated with this compound.

Objective: To detect the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) as a marker of HDAC inhibition.

Materials:

-

Cell or tissue lysates from treated and untreated samples

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Extract total protein from cells or tissues using lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the levels of acetylated histones to total histone levels.

Behavioral Testing in R6/2 Mouse Model of Huntington's Disease

The R6/2 mouse model is a widely used transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. The following protocol outlines a common behavioral test used to assess motor coordination.

Objective: To evaluate the effect of this compound on motor deficits in a mouse model of Huntington's disease.

Apparatus:

-

Accelerating rotarod apparatus

Procedure:

-

Acclimation and Training:

-

Acclimate the mice to the testing room for at least 30 minutes before each session.

-

Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the start of the experiment.

-

-

Testing:

-

Place the mouse on the rotating rod.

-

Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials per mouse with an inter-trial interval (e.g., 15-30 minutes).

-

Conduct testing at regular intervals (e.g., weekly) throughout the treatment period.

-

-

Data Analysis:

-

Average the latency to fall for each mouse at each time point.

-

Compare the performance of the treated group with the vehicle-treated control group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

-

Visualizing the Mechanism of Action